molecular formula C14H11BrN2O3 B4936335 N-(2-bromo-4-nitrophenyl)-4-methylbenzamide

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide

Cat. No.: B4936335
M. Wt: 335.15 g/mol
InChI Key: BEKRJYWZGVPKCV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide typically involves the reaction of 2-bromo-4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group on the benzamide moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper, palladium).

    Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: N-(2-substituted-4-nitrophenyl)-4-methylbenzamide.

    Reduction: N-(2-bromo-4-aminophenyl)-4-methylbenzamide.

    Oxidation: N-(2-bromo-4-nitrophenyl)-4-carboxybenzamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but lacks the benzamide moiety.

    4-Methylbenzamide: Similar structure but lacks the bromine and nitro groups.

    N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide: A more complex derivative with additional functional groups.

Uniqueness

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is unique due to the combination of the bromine and nitro groups on the phenyl ring and the benzamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-7-6-11(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKRJYWZGVPKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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